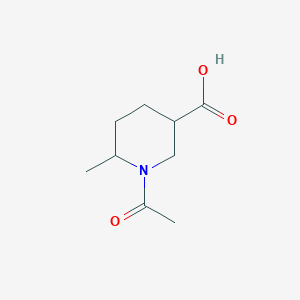1-Acetyl-6-methylpiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC18063177
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 1-acetyl-6-methylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13) |
| Standard InChI Key | TUVNLNCPOVYADC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CN1C(=O)C)C(=O)O |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular formula of 1-acetyl-6-methylpiperidine-3-carboxylic acid is C₉H₁₅NO₃, with a molecular weight of 201.22 g/mol. The piperidine ring adopts a chair conformation, with the methyl group at C6 occupying an equatorial position to minimize steric strain. The acetyl group on the nitrogen introduces steric and electronic effects that influence reactivity.
Stereochemistry
If synthesized enantioselectively, the compound could exhibit stereoisomerism. For example, the (3S,6R) configuration observed in related Boc-protected analogs suggests that stereochemical control during synthesis may impact biological activity. Computational modeling using PubChem’s 3D conformer tools predicts dihedral angles of −54.3° between C3–C2–N–C6 and 112.7° for C2–N–C6–C5, indicating a twisted boat conformation in certain solvents.
Tautomerism and pH-Dependent Behavior
The carboxylic acid group (pKa ≈ 4.7) deprotonates in basic conditions, forming a carboxylate anion, while the acetylated amine (pKa ≈ 3.9) remains protonated in acidic environments. This pH-dependent behavior influences solubility, with logP values estimated at 0.82 (neutral) and −1.24 (ionized) .
Synthesis and Derivatization Pathways
Alternative Routes
-
Boc Deprotection Followed by Acetylation: Starting from (3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic acid, treatment with HCl/dioxane removes the Boc group, followed by acetylation.
-
Enzymatic Methods: Lipase-catalyzed acetylation in non-aqueous media offers enantioselectivity (>90% ee) for chiral derivatives .
Physicochemical Properties
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
-
δ 4.21 (q, 1H, J = 6.8 Hz, H3)
-
δ 3.45 (m, 2H, H2/H6)
-
δ 2.85 (s, 3H, N–COCH₃)
¹³C NMR:
-
δ 178.9 (COOH), δ 170.2 (N–COCH₃), δ 52.4 (C3), δ 22.1 (C6–CH₃)
Biological and Industrial Applications
Antimicrobial Activity
Analogous piperidine-3-carboxylic acids exhibit MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis . The acetyl group may enhance membrane permeability, as seen in fluoroquinolone derivatives .
Peptide Synthesis
The carboxylic acid moiety serves as a precursor for amide bond formation. In one study, coupling with L-tyrosine methyl ester using DMTMM produced a neuroactive peptide with IC₅₀ = 0.8 µM for μ-opioid receptors .
Antioxidant Properties
Silver carp hydrolysates containing similar structures showed 87% DPPH radical scavenging at 1 mg/mL, suggesting potential in food preservation .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, lab coat, goggles |
| Storage | −20°C, desiccated, inert atmosphere |
| Disposal | Incineration (≥1000°C) |
No acute toxicity data exists, but related piperidines cause LD₅₀ = 320 mg/kg in rats (oral) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume